2,3-二氯-6-(三氟甲氧基)喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

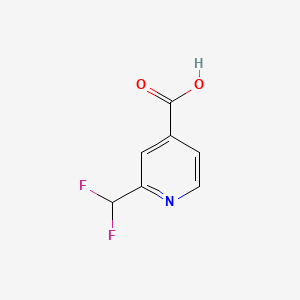

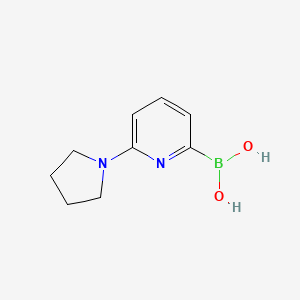

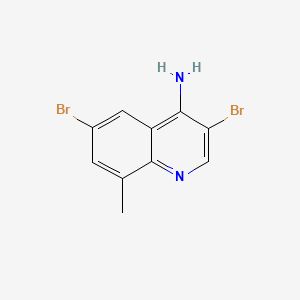

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2O . It has an average mass of 283.034 Da and a mono-isotopic mass of 281.957458 Da .

Synthesis Analysis

The synthesis of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline involves various procedures including condensation reactions and cyclization processes. A general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion has been shown . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis

The InChI code for 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is 1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H .Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

区域选择性合成

相关化合物2,3-二氯-6-氨基-喹喔啉的区域选择性取代展示了获得2,3-二取代-6-氨基喹喔啉的多功能性。这种方法为该领域的化学合成提供了与现有方法互补的区域化学,扩展了工具箱(Ford 等,2000)。

抗菌活性

通过2,3-二氯喹喔啉的功能化合成了新的对称和不对称2,3-二取代喹喔啉,显示出显着的抗菌和抗真菌活性。这突出了它们作为开发新型抗菌剂的支架的潜力(El-Atawy 等,2019)。

光学和形态学研究

合成了Y形三氟甲基取代的喹喔啉衍生物并对其进行了表征,表现出独特的旋光性质,如聚集诱导发射(AIE)和溶剂致变色。这些发现对于材料科学中的应用至关重要,特别是在荧光材料和传感器的开发中(Rajalakshmi & Palanisami, 2020)。

固相合成

使用负载在AMEBA树脂上的6-氨基-2,3-二氯喹喔啉进行喹喔啉衍生物的固相合成展示了一种快速合成喹喔啉衍生物的新方法。这种方法在纯度和产率方面具有优势,有利于药物和化学研究(Jeon 等,2005)。

光敏聚合

喹喔啉衍生物已被确认为二芳基碘鎓盐光引发剂的有效光敏剂,促进光引发阳离子聚合。该应用对于材料科学至关重要,特别是在使用环境太阳辐射或特定光波长的聚合物开发中(Bulut 等,2010)。

安全和危害

未来方向

Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

属性

IUPAC Name |

2,3-dichloro-6-(trifluoromethoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGVZBIBGREOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=C(C(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731517 |

Source

|

| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

CAS RN |

1253522-03-0 |

Source

|

| Record name | 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)

![4-Fluoro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B567308.png)

![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)